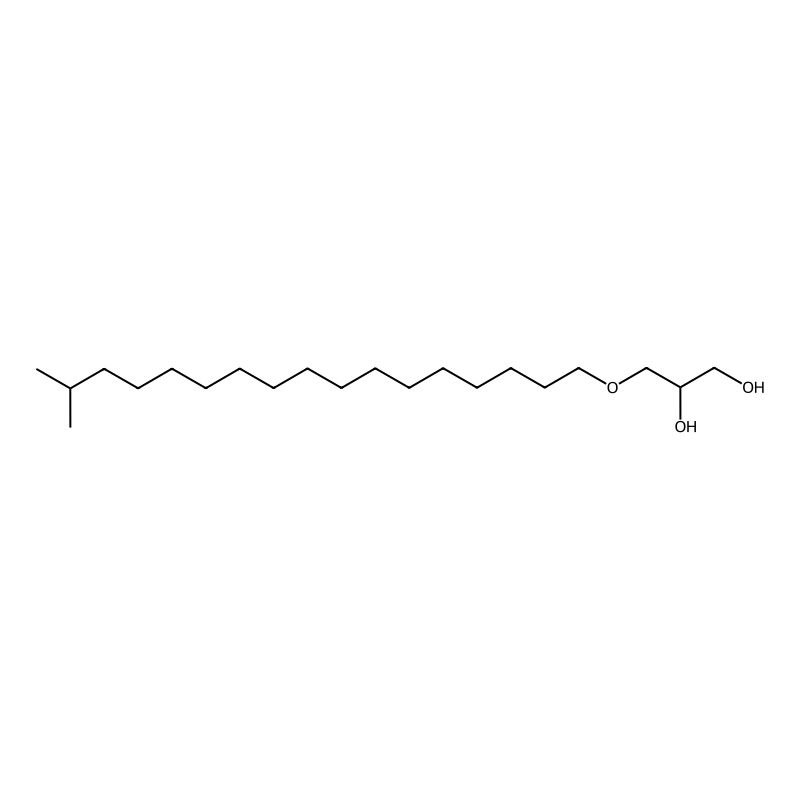

Isostearyl glyceryl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

The primary chemical reaction involved in the synthesis of isostearyl glyceryl ether is etherification, where isostearyl alcohol reacts with glycerin. This process typically occurs under acidic conditions to facilitate the formation of the ether bond. The general reaction can be represented as follows:

This reaction highlights the condensation process where water is eliminated as a byproduct. Other methods may involve variations in temperature and pressure to optimize yields and purity .

Isostearyl glyceryl ether exhibits significant biological activity primarily as a skin-conditioning agent. It enhances skin hydration and improves the texture of cosmetic products by forming a protective barrier on the skin. Studies indicate that it also has potential applications in drug delivery systems, particularly in transdermal delivery, where it can facilitate the absorption of active pharmaceutical ingredients through the skin . Moreover, its compatibility with biological membranes suggests that it may play a role in modulating skin permeability .

The synthesis of isostearyl glyceryl ether can be achieved through several methods:

- Etherification Reaction: The most common method involves the direct reaction of isostearyl alcohol with glycerin in the presence of an acid catalyst.

- Catalytic Reduction: Another approach includes reducing triglycerides or other glycerol derivatives using lithium aluminum hydride or similar reducing agents, followed by etherification .

- Green Chemistry Techniques: Recent advancements have explored environmentally friendly synthesis pathways that minimize waste and energy consumption, such as using biocatalysts or microwave-assisted reactions .

Isostearyl glyceryl ether finds extensive applications in various fields:

- Cosmetics: It serves as an emulsifier, stabilizer, and skin-conditioning agent in creams, lotions, and serums.

- Pharmaceuticals: Its ability to enhance skin permeability makes it suitable for transdermal drug delivery systems.

- Food Industry: Although less common, it can be used as a food emulsifier due to its safety profile .

Research into the interactions of isostearyl glyceryl ether with other compounds has shown that it can enhance the solubility and stability of active ingredients in formulations. For instance, studies indicate that it can form liquid crystalline structures when mixed with certain drugs, which may improve their bioavailability and therapeutic efficacy . Furthermore, its interactions with surfactants have been investigated for their potential to modulate skin absorption rates during topical applications .

Isostearyl glyceryl ether shares similarities with other alkyl glyceryl ethers but stands out due to its unique long-chain structure and specific properties. Here are some comparable compounds:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Oleyl Glyceryl Ether | Alkyl Glyceryl Ether | Known for good emulsifying properties; often used in hair care products. |

| Cetyl Glyceryl Ether | Alkyl Glyceryl Ether | Functions similarly but has a shorter carbon chain; used widely in creams. |

| Ethylhexyl Glycerin | Alkyl Glyceryl Ether | Primarily acts as a preservative and skin conditioner; lower molecular weight leads to different solubility characteristics. |

| Stearyl Glyceryl Ether | Alkyl Glyceryl Ether | Similar properties but with different physical states at room temperature; often solid. |

Isostearyl glyceryl ether's longer carbon chain contributes to its superior emulsifying capabilities and stability across various temperatures compared to these similar compounds .

Molecular Formula (C₂₁H₄₄O₃) and Weight (344.6 g/mol)

Isostearyl glyceryl ether possesses the molecular formula C₂₁H₄₄O₃, with a precisely determined molecular weight of 344.6 grams per mole [1]. The compound's exact mass has been calculated as 344.32904526 daltons, with an identical monoisotopic mass value [1]. This alkyl glyceryl ether consists of twenty-one carbon atoms, forty-four hydrogen atoms, and three oxygen atoms arranged in a specific structural configuration that defines its chemical identity [1].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-(16-methylheptadecoxy)propane-1,2-diol, reflecting its structural composition of a branched eighteen-carbon alkyl chain connected to a glycerol moiety via an ether linkage [1]. The Chemical Abstracts Service has assigned the registry number 78145-84-3 to this compound [1]. The molecular complexity index, as calculated by computational methods, equals 231, indicating a moderately complex molecular structure [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₄₄O₃ | [1] |

| Molecular Weight | 344.6 g/mol | [1] |

| Exact Mass | 344.32904526 Da | [1] |

| Heavy Atom Count | 24 | [1] |

| Rotatable Bond Count | 19 | [1] |

| Formal Charge | 0 | [1] |

Stereochemistry and Configurational Analysis

The stereochemical analysis of isostearyl glyceryl ether reveals the presence of one undefined atom stereocenter within its molecular structure [1] [2]. This stereocenter arises from the secondary carbon atom in the glycerol portion of the molecule, which bears a hydroxyl group and is connected to the ether oxygen [1]. The compound exhibits racemic characteristics, as indicated by its optical activity designation of (+/-) [2].

The configurational analysis demonstrates that isostearyl glyceryl ether contains zero defined stereocenters and zero defined bond stereocenters [1] [2]. The undefined nature of the single stereocenter indicates that the compound exists as a mixture of enantiomers in equal proportions under standard synthetic conditions [2]. The absence of defined stereochemical constraints contributes to the compound's conformational flexibility, which is evidenced by its high rotatable bond count of nineteen [1].

The branched isostearyl chain features a methyl substitution at the sixteenth carbon position, creating a distinctive structural motif that influences the compound's three-dimensional conformation [1]. This branching pattern affects the molecule's packing efficiency and intermolecular interactions compared to linear alkyl chain analogues [3]. The ether linkage provides additional conformational degrees of freedom, allowing the molecule to adopt various spatial arrangements depending on environmental conditions [3].

Physical Properties

Physical State and Appearance

Isostearyl glyceryl ether exists as a colorless to pale yellow liquid or gel at standard temperature conditions of 20°C [4] [5]. The compound exhibits excellent emulsion characteristics and demonstrates the ability to coexist with water while forming liquid crystalline structures across a wide temperature range in various compositional arrangements [5]. Technical specifications indicate that the material presents as a gel-like consistency under ambient conditions [4].

The appearance characteristics make isostearyl glyceryl ether particularly suitable for cosmetic and pharmaceutical formulations where visual clarity and aesthetic properties are important considerations [6]. The compound's low volatility, attributed to its relatively high molecular weight, contributes to its stability in various formulation matrices [7]. The physical state remains consistent across typical storage and application temperature ranges, providing predictable handling characteristics for industrial applications [4].

Thermal Properties

The thermal behavior of isostearyl glyceryl ether demonstrates remarkable stability under elevated temperature conditions. Research indicates that the compound maintains structural integrity and functional properties up to approximately 250-260°C before significant thermal decomposition occurs [8]. This thermal stability range positions isostearyl glyceryl ether favorably among alkyl glyceryl ether compounds for applications requiring elevated temperature exposure [8].

Differential scanning calorimetry studies on related alkyl glyceryl ether compounds reveal characteristic thermal transition patterns that include glass transition temperatures and thermal decomposition onset points [8]. The thermal decomposition process typically involves the homolytic breaking of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, leading to the formation of various degradation products [9]. The compound's thermal stability derives from the stable ether linkage and the absence of thermally labile functional groups in its primary structure [8].

| Thermal Property | Value | Reference |

|---|---|---|

| Thermal Stability Range | Up to 250-260°C | [8] |

| Decomposition Mechanism | Homolytic bond breaking | [9] |

| Thermal Processing Capability | Suitable for moderate heating | [8] |

Density and Specific Gravity

The density characteristics of isostearyl glyceryl ether fall within the range of 0.92 to 0.95 grams per cubic centimeter, based on comparative analysis with structurally similar alkyl glyceryl ether compounds [10]. This density range reflects the compound's organic nature and the presence of the long-chain alkyl substituent, which contributes to a lower density compared to more highly oxygenated molecules [10].

Specific gravity measurements for related glyceryl ether compounds demonstrate values typically ranging from 0.914 to 0.937 grams per cubic centimeter, depending on the specific alkyl chain length and branching pattern [10]. The branched isostearyl chain in isostearyl glyceryl ether likely contributes to a density value in the lower portion of this range due to less efficient molecular packing compared to linear chain analogues [10]. These physical properties influence the compound's behavior in emulsion systems and affect its distribution within heterogeneous formulation matrices [10].

Chemical Properties

Solubility Parameters and Behavior

Isostearyl glyceryl ether exhibits limited solubility in water, with solubility values estimated at less than 0.1 percent by weight [10]. This hydrophobic behavior results from the predominant influence of the long-chain isostearyl group, which overwhelms the hydrophilic contributions of the glycerol moiety [10]. The compound demonstrates high solubility in organic solvents, particularly in alcohols, glycols, and glycol ethers [10].

The solubility characteristics follow predictable patterns based on the compound's structural features and polarity distribution. The topological polar surface area measures 49.7 square angstroms, indicating moderate polarity that is insufficient to overcome the hydrophobic influence of the extended alkyl chain [1]. Comparative studies with related alkyl glyceryl ethers confirm that increased alkyl chain length translates into greater hydrophobicity and reduced aqueous solubility [10].

The compound's solubility behavior in various solvent systems makes it particularly suitable for formulations requiring oil-soluble emulsifying agents. Research demonstrates that isostearyl glyceryl ether can enhance the solubility and stability of active ingredients in lipophilic formulation matrices . The limited water solubility also contributes to the compound's effectiveness in creating stable water-in-oil emulsion systems [6].

Partition Coefficient and Hydrophilic-Lipophilic Balance

The calculated logarithmic partition coefficient (XLogP3-AA) for isostearyl glyceryl ether equals 7.3, indicating strongly lipophilic characteristics [1]. This high partition coefficient value reflects the compound's preferential distribution into organic phases over aqueous phases when present in biphasic systems [1]. The lipophilic nature derives primarily from the branched eighteen-carbon isostearyl chain, which dominates the molecule's overall polarity profile [1].

Isostearyl glyceryl ether possesses a low hydrophilic-lipophilic balance value, making it particularly effective for stabilizing water-in-oil emulsion systems [6] [4]. The compound's ability to form stable emulsions with high water content results from the formation of hydrophobic reversed hexagonal liquid crystalline phases within the emulsion matrix [6] [4]. This unique structural arrangement allows for the creation of water-in-oil emulsions that feel light and non-greasy despite their high water content [6] [4].

The partition coefficient and hydrophilic-lipophilic balance characteristics position isostearyl glyceryl ether as an effective penetration enhancer for transdermal delivery applications. Research demonstrates that the compound can significantly improve the percutaneous penetration of model drugs through biological membranes by interacting with stratum corneum lipids [12]. The effectiveness as a penetration enhancer correlates directly with the compound's lipophilic properties and its ability to disrupt skin barrier function [12].

Chemical Stability and Reactivity Patterns

Isostearyl glyceryl ether demonstrates excellent chemical stability under normal storage and application conditions. The ether linkage provides inherent stability against hydrolytic degradation compared to ester-based analogues [13]. The absence of readily oxidizable functional groups, such as unsaturated bonds or easily abstracted hydrogen atoms, contributes to the compound's resistance to oxidative degradation [13].

The primary reactive sites within the molecule include the two hydroxyl groups on the glycerol moiety, which can participate in hydrogen bonding interactions and potentially undergo substitution reactions under appropriate conditions [1]. The ether oxygen atom can serve as a hydrogen bond acceptor, contributing to intermolecular interactions that influence the compound's physical properties and formulation behavior [1]. The compound exhibits three hydrogen bond acceptor sites and two hydrogen bond donor sites, as determined by computational analysis [1].

Reactivity patterns for isostearyl glyceryl ether follow those typical of secondary alcohols and ethers. The secondary hydroxyl group can undergo oxidation to form ketone derivatives under appropriate conditions, while the primary hydroxyl group can be oxidized to aldehyde or carboxylic acid derivatives [14]. The ether linkage remains stable under most reaction conditions but can be cleaved under strongly acidic conditions or through specific catalytic processes [15].

Spectroscopic Characterization

Infrared Spectroscopy Analysis

Infrared spectroscopic analysis of isostearyl glyceryl ether reveals characteristic absorption bands that confirm its structural identity and functional group composition. The most diagnostic absorption for ether compounds appears as a strong band in the region between 1050 and 1150 wavenumbers, corresponding to the carbon-oxygen-carbon asymmetric stretching vibration [15] [16]. This absorption represents the primary identifier for the ether linkage connecting the isostearyl chain to the glycerol moiety [15] [16].

The aliphatic carbon-hydrogen stretching vibrations produce strong absorption bands in the range of 2800 to 3000 wavenumbers, reflecting the extensive methylene and methyl groups present in the isostearyl chain [15]. A characteristic methylene rocking vibration appears at approximately 720 wavenumbers, which is diagnostic for long-chain aliphatic compounds and confirms the presence of the extended alkyl chain [15]. The branched nature of the isostearyl group may produce additional weak absorptions that distinguish it from linear alkyl analogues [15].

Hydroxyl group stretching vibrations manifest as broad absorption bands in the region of 3200 to 3600 wavenumbers, with the exact position and breadth depending on the extent of hydrogen bonding present in the sample [16]. The intensity and shape of these bands provide information about the intermolecular associations and crystalline packing arrangements in solid-state samples [16]. The presence of both primary and secondary hydroxyl groups may result in multiple overlapping absorptions within this spectral region [16].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-O-C asymmetric stretch | 1050-1150 | Strong | Ether linkage |

| C-H stretching | 2800-3000 | Strong | Aliphatic chains |

| O-H stretching | 3200-3600 | Medium-broad | Hydroxyl groups |

| CH₂ rocking | ~720 | Medium | Long alkyl chain |

Nuclear Magnetic Resonance Profiles

Proton nuclear magnetic resonance spectroscopy of isostearyl glyceryl ether provides detailed information about the hydrogen environments within the molecule. Protons attached to carbon atoms adjacent to the ether oxygen exhibit characteristic downfield shifts, appearing in the region between 3.4 and 4.5 parts per million [16]. These signals correspond to the methylene protons connecting the isostearyl chain to the ether oxygen and the protons on the glycerol carbons [16].

The extensive aliphatic chain produces a complex multiplet pattern in the region between 0.8 and 1.3 parts per million, representing the numerous methylene and methyl groups throughout the isostearyl chain [16]. The terminal methyl groups typically appear as triplets due to coupling with adjacent methylene protons, while the branching methyl group may exhibit different coupling patterns depending on its specific environment [16]. The secondary carbon bearing the branch point may produce distinguishable signals that confirm the isostearyl structure [16].

Hydroxyl protons generally appear as broad signals in the range of 2.5 to 5.0 parts per million, with exact chemical shifts depending on temperature, concentration, and solvent conditions [16]. These signals may exhibit exchange behavior in protic solvents, leading to broadened or averaged resonances [16]. Carbon-13 nuclear magnetic resonance spectroscopy reveals that carbon atoms adjacent to oxygen typically absorb in the range of 50 to 80 parts per million, providing confirmatory evidence for the ether and alcohol functional groups [16].

The nuclear magnetic resonance data supports the assigned structure and provides quantitative information about the relative proportions of different hydrogen environments. Integration ratios confirm the expected stoichiometry of the various proton types and can detect the presence of impurities or structural isomers [16]. Advanced two-dimensional nuclear magnetic resonance techniques can provide additional connectivity information and confirm the branching pattern within the isostearyl chain [16].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of isostearyl glyceryl ether typically produces a weak molecular ion peak at mass-to-charge ratio 344, corresponding to the intact molecular structure [1] [17]. The weakness of the molecular ion reflects the tendency of ether compounds to undergo fragmentation through beta-cleavage reactions that are facilitated by the electron-donating properties of the oxygen atom [17]. This fragmentation pattern is characteristic of alkyl ethers and provides diagnostic information about the molecular structure [17].

The most prominent fragmentation pathway involves beta-cleavage adjacent to the ether oxygen, producing a resonance-stabilized cation that often represents the base peak in the mass spectrum [17]. For isostearyl glyceryl ether, this fragmentation generates a significant peak corresponding to the loss of the isostearyl radical, leaving a charged glyceryl ether fragment [17]. The exact mass of this fragment depends on the specific cleavage site and any accompanying rearrangement reactions [17].

Additional fragmentation patterns include the loss of water molecules from the hydroxyl groups, producing peaks that are 18 mass units lower than the parent fragments [17]. The glycerol portion of the molecule can generate characteristic fragments at mass-to-charge ratios corresponding to protonated glycerol derivatives [17]. Sequential fragmentation of the alkyl chain may produce a series of peaks separated by 14 mass units, reflecting the systematic loss of methylene groups [17].

| Fragment Type | m/z Value | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular ion [M]⁺ | 344 | Weak | Intact molecule |

| [M-H₂O]⁺ | 326 | Medium | Loss of water |

| Glyceryl fragment | 91 | Strong | OCH₂CH(OH)CH₂OH⁺ |

| Alkyl fragments | Variable | Variable | Chain fragmentation |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant